

Application Notes: Chloro(isopropyl)silane in Total Synthesis

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Compound of Interest

Compound Name: Chloro(isopropyl)silane

Cat. No.: B15484112

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Introduction

Chloro(isopropyl)silane reagents, particularly chloro(triisopropyl)silane (TIPSCI), are indispensable tools in modern organic synthesis, primarily employed for the protection of hydroxyl groups. The bulky triisopropylsilyl (TIPS) group offers significant steric hindrance, allowing for the selective protection of less sterically encumbered alcohols. Its stability under a wide range of reaction conditions, coupled with reliable methods for its removal, makes it a valuable protecting group in the synthesis of complex natural products. These application notes provide an overview of the use of **chloro(isopropyl)silane** in key total syntheses, complete with detailed experimental protocols and quantitative data.

Application 1: Selective Protection of a Primary Alcohol in the Total Synthesis of Ingenol (Winkler Synthesis)

In the landmark total synthesis of (±)-ingenol by Winkler and coworkers, chloro(triisopropyl)silane was utilized for the selective mono-protection of a primary alcohol in a diol intermediate. This step was crucial for differentiating the two hydroxyl groups to allow for further functionalization of the secondary alcohol.

Reaction Scheme:

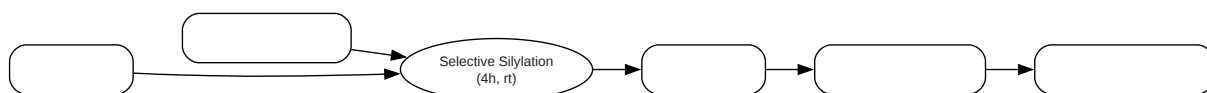
Quantitative Data:

Reagent	Molar Equiv.	Concentration	Solvent	Temperature	Time	Yield
Diol Intermediate	1.0	-	Pyridine	Room Temp.	4 h	60%
TIPSCI	1.1	-	Pyridine	Room Temp.	4 h	60%
DMAP	catalytic	-	Pyridine	Room Temp.	4 h	60%

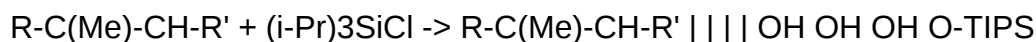
Experimental Protocol:

To a solution of the diol (1.0 equiv) in pyridine was added 4-(dimethylamino)pyridine (DMAP, catalytic amount) and chloro(triisopropyl)silane (TIPSCI, 1.1 equiv). The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the mono-protected product in 60% yield.

Logical Workflow for Selective Protection:



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Caption: Steric factors governing the chemoselective silylation.

Application 3: Protection of a Primary Alcohol in the Total Synthesis of Bryostatin 1 (Keck Synthesis)

In the total synthesis of the potent anti-cancer agent bryostatin 1, Keck and his group utilized chloro(triisopropyl)silane to protect a primary alcohol, enabling subsequent transformations on other parts of the complex molecule. [1][2] Reaction Scheme:

Quantitative Data:

Reagent	Molar Equiv.	Concentration	Solvent	Temperature	Time	Yield
Alcohol Intermediate	1.0	-	DMF	Room Temp.	12 h	91%
TIPSCI	1.5	-	DMF	Room Temp.	12 h	91%
Imidazole	2.5	-	DMF	Room Temp.	12 h	91%

Experimental Protocol:

To a solution of the primary alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF) were added imidazole (2.5 equiv) and chloro(triisopropyl)silane (TIPSCI, 1.5 equiv). The reaction mixture was stirred at room temperature for 12 hours. The reaction was then diluted with diethyl ether and washed sequentially with water and brine. The organic

layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to give the desired TIPS ether in 91% yield. [1][2]

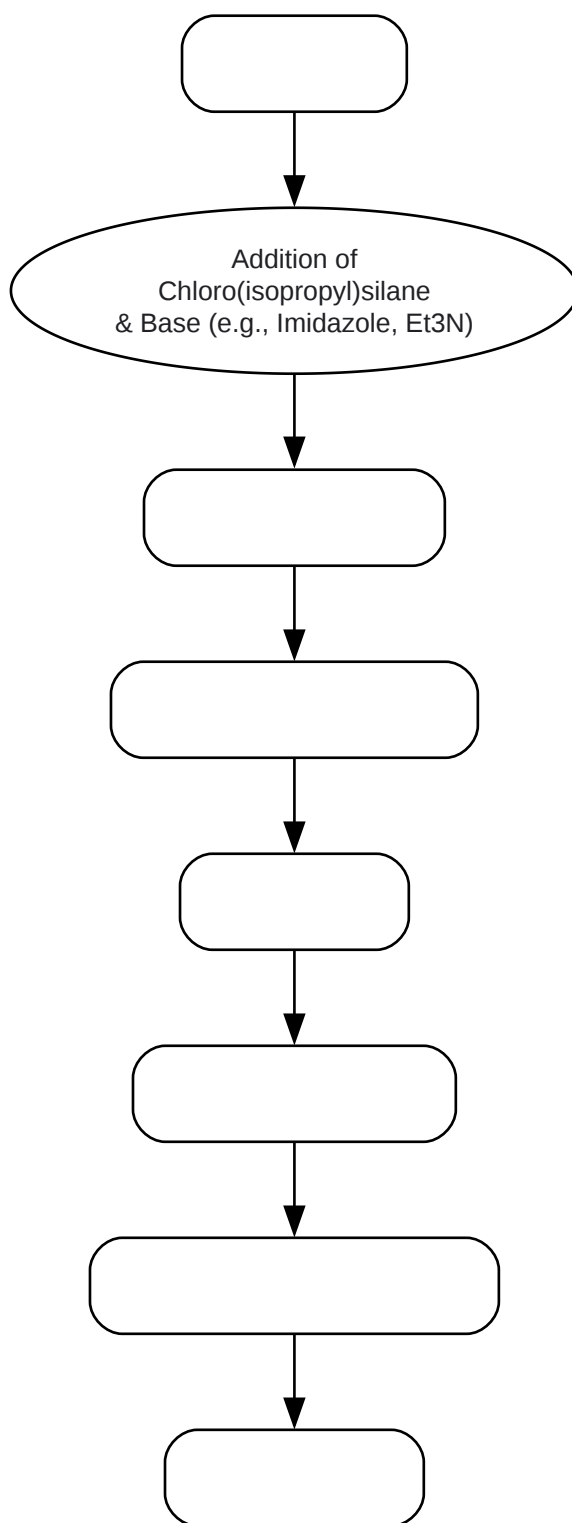
Application 4: Protection of a Primary Alcohol in the Total Synthesis of Bryostatin 16 (Trost Synthesis)

The Trost synthesis of bryostatin 16 also featured the use of chloro(triisopropyl)silane for the protection of a primary alcohol. This step was essential for the successful execution of their convergent synthetic strategy. [3][4] Quantitative Data:

Reagent	Molar Equiv.	Concentration	Solvent	Temperature	Time	Yield
Alcohol Intermediate	1.0	-	DMF	Room Temp.	Overnight	91%
TIPSCI	1.2	-	DMF	Room Temp.	Overnight	91%
Imidazole	2.0	-	DMF	Room Temp.	Overnight	91%

Experimental Protocol:

To a solution of the alcohol (1.0 equiv) in dimethylformamide (DMF) were added imidazole (2.0 equiv) and chloro(triisopropyl)silane (TIPSCI, 1.2 equiv). The mixture was stirred at room temperature overnight. The reaction was then diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to afford the TIPS-protected alcohol in 91% yield. [3][4] General Experimental Workflow for Silyl Protection:



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Caption: A generalized workflow for the protection of alcohols using **chloro(isopropyl)silane**.

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References

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- 2. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
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